Cas no 2247102-28-7 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED Chemical and Physical Properties
Names and Identifiers
-
- INDEX NAME NOT YET ASSIGNED
-
- Inchi: 1S/C6H11NO4S.ClH/c1-11-6(8)5-2-4(7)3-12(5,9)10;/h4-5H,2-3,7H2,1H3;1H
- InChI Key: NFVRBGYBLMJKER-UHFFFAOYSA-N
- SMILES: C(C1CC(N)CS1(=O)=O)(=O)OC.Cl
INDEX NAME NOT YET ASSIGNED Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493037-5.0g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-15 | |
Enamine | EN300-6493037-2.5g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-15 | |
Aaron | AR027YXJ-500mg |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Aaron | AR027YXJ-1g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95% | 1g |
$1872.00 | 2025-02-15 | |
Enamine | EN300-6493037-0.05g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 0.05g |
$312.0 | 2025-03-15 | |
Enamine | EN300-6493037-1.0g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-15 | |
Enamine | EN300-6493037-0.5g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 0.5g |
$1046.0 | 2025-03-15 | |
Enamine | EN300-6493037-10.0g |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-15 | |
Aaron | AR027YXJ-100mg |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95% | 100mg |
$666.00 | 2025-02-15 | |
1PlusChem | 1P027YP7-250mg |
methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride |
2247102-28-7 | 95% | 250mg |
$885.00 | 2024-05-25 |
INDEX NAME NOT YET ASSIGNED Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on INDEX NAME NOT YET ASSIGNED
Introduction to Compound with CAS No. 2247102-28-7 and Product Name: INDEX NAME NOT YET ASSIGNED
The compound with the CAS number 2247102-28-7 is a novel chemical entity that has garnered significant attention in the field of chemical and biomedical research. This compound, currently referred to as INDEX NAME NOT YET ASSIGNED, represents a promising area of investigation with potential applications in various therapeutic domains. The molecular structure and pharmacological properties of this compound have been the subject of extensive studies, aiming to elucidate its mechanisms of action and explore its therapeutic efficacy.
Recent advancements in chemical biology and drug discovery have highlighted the importance of small molecules in modulating biological pathways. The compound 2247102-28-7 has been identified as a potential modulator of key cellular processes, including signal transduction, gene expression, and metabolic regulation. These processes are critical for maintaining homeostasis and are often dysregulated in various diseases. By targeting these pathways, the compound holds promise for the development of novel therapeutic strategies.
One of the most intriguing aspects of 2247102-28-7 is its ability to interact with multiple targets within a single pathway. This polypharmacological approach has been shown to enhance therapeutic outcomes by simultaneously addressing multiple aspects of a disease. For instance, studies have demonstrated that the compound can inhibit the activity of several enzymes involved in inflammation, thereby reducing systemic inflammation and mitigating associated symptoms. This multifaceted action makes it a particularly attractive candidate for further development.
In vitro studies have revealed that 2247102-28-7 exhibits significant potency and selectivity against its target enzymes. These findings are supported by high-throughput screening (HTS) data, which have identified the compound as a lead candidate for further optimization. The structural features of 2247102-28-7 have been meticulously analyzed to understand its binding interactions with biological targets. This analysis has provided valuable insights into the design of more potent and selective analogs.
Furthermore, preclinical studies have been conducted to evaluate the safety and efficacy of 2247102-28-7 in animal models. These studies have shown that the compound is well-tolerated at various doses and exhibits minimal side effects. The pharmacokinetic profile of 2247102-28-7 has also been characterized, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for determining the optimal dosing regimen and formulation for clinical trials.
The development of INDEX NAME NOT YET ASSIGNED is part of a broader effort to translate basic research into clinical applications. The compound represents an example of how interdisciplinary approaches can lead to innovative therapeutic solutions. By integrating knowledge from chemistry, biology, and medicine, researchers have been able to identify and develop novel compounds with significant therapeutic potential.
Current research is focused on refining the chemical structure of 2247102-28-7 to enhance its pharmacological properties. Techniques such as structure-activity relationship (SAR) studies and computational modeling are being employed to guide the design of next-generation analogs. These efforts aim to improve the potency, selectivity, and bioavailability of the compound while minimizing potential side effects.
The potential applications of INDEX NAME NOT YET ASSIGNED are broad and span multiple therapeutic areas. Initial studies suggest that it may be effective in treating conditions such as inflammatory diseases, metabolic disorders, and neurodegenerative diseases. The ability of the compound to modulate key cellular processes makes it a versatile tool for addressing diverse pathological mechanisms.
As research progresses, additional insights into the mechanisms of action of 2247102-28-7 are expected to emerge. These insights will be crucial for optimizing its therapeutic use and identifying new applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential for advancing this compound from preclinical development to clinical use.
In conclusion, the compound with CAS number 2247102-28-7, currently known as INDEX NAME NOT YET ASSIGNED, represents a significant advancement in chemical and biomedical research. Its unique properties and potential applications make it a promising candidate for further development. With continued research and collaboration, this compound has the potential to contribute to novel therapeutic strategies across various disease areas.
2247102-28-7 (INDEX NAME NOT YET ASSIGNED) Related Products
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)




